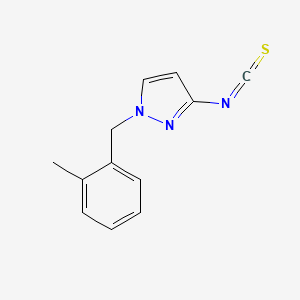

3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole

Description

Historical Context of Pyrazole-Isothiocyanate Chemistry

The fusion of pyrazole and isothiocyanate functionalities emerged from early 20th-century efforts to expand heterocyclic chemistry. Pyrazole derivatives gained prominence due to their stability and bioisosteric properties, while isothiocyanates became notable for their electrophilic reactivity, enabling covalent interactions with biological nucleophiles. The integration of these groups was first reported in the synthesis of 1-(4-isothiocyanatophenyl)-1H-pyrazole, which demonstrated the feasibility of combining aromatic pyrazole systems with isothiocyanate substituents. Subsequent work, such as the Holmberg synthesis of rhodanine derivatives, provided methodologies for introducing isothiocyanate groups into heterocyclic frameworks. These foundational studies laid the groundwork for targeted modifications, including the introduction of benzyl substituents to enhance lipophilicity and bioavailability.

Significance in Medicinal Chemistry

3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has attracted attention for its dual mechanism of action: the pyrazole ring contributes to π-π stacking interactions with enzymatic pockets, while the isothiocyanate group enables irreversible inhibition via cysteine residue modification. This combination is particularly valuable in oncology, where researchers have explored its ability to disrupt redox homeostasis in cancer cells. Additionally, its structural similarity to pseudothiohydantoins allows mimicry of peptide bonds, making it a candidate for protease inhibition. Recent studies highlight its utility in synthesizing polyheterocyclic systems, such as pyrazoloxadiazines, which exhibit enhanced antimicrobial activity.

Current Research Landscape and Scientific Interest

Contemporary investigations focus on three primary areas:

- Synthetic Optimization : Novel cyclocondensation strategies using α-halogenocarboxylic acids or maleic anhydride have improved yields of pyrazole-isothiocyanate hybrids. For example, [3+3] cycloadditions between benzoyl isothiocyanate and pyrazolones achieve regiospecific product formation.

- Biological Screening : Derivatives demonstrate submicromolar IC~50~ values against breast cancer cell lines (MCF-7) and Staphylococcus aureus.

- Computational Modeling : Molecular docking studies predict strong binding to thioredoxin reductase and DNA gyrase, aligning with experimental bioactivity data.

Table 1 summarizes key synthetic routes and associated biological activities:

Research Objectives and Investigational Framework

Future research priorities include:

- Structural Diversification : Introducing electron-withdrawing groups at the pyrazole C4 position to modulate electrophilicity of the isothiocyanate moiety.

- Mechanistic Elucidation : Employing X-ray crystallography to resolve binding modes with kinase targets.

- Scale-Up Protocols : Developing continuous-flow systems for large-scale production while minimizing isothiocyanate dimerization.

Properties

IUPAC Name |

3-isothiocyanato-1-[(2-methylphenyl)methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-10-4-2-3-5-11(10)8-15-7-6-12(14-15)13-9-16/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSMXGIERRISNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC(=N2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole typically involves the reaction of 1-(2-methyl-benzyl)-1H-pyrazole with a suitable isothiocyanate reagent. Common reagents include thiophosgene or ammonium thiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction of the isothiocyanate group can yield amines or thioureas.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thioureas or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Amines or thioureas.

Substitution: Thioureas or other substituted derivatives.

Scientific Research Applications

Isothiocyanates, including 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole, are recognized for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells and inhibit tumor growth through modulation of various cellular pathways. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest significant interactions with cancer-related proteins and pathways .

Therapeutic Applications

1. Anticancer Activity

- Mechanism : Isothiocyanates have been shown to affect cell signaling pathways that lead to apoptosis. For instance, they may activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress and inflammation .

- Case Studies : In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. For example, compounds structurally similar to 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole have shown promising results against breast cancer (MCF7) and lung cancer (A549) cell lines .

2. Antimicrobial Properties

- Isothiocyanates are known for their antimicrobial effects, which could be beneficial in treating infections. The compound's ability to disrupt microbial cell membranes has been noted in several studies, suggesting potential applications in developing new antimicrobial agents .

3. Anti-inflammatory Effects

- Recent research has indicated that isothiocyanates can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for anti-inflammatory therapies. Studies have shown that structurally related compounds exhibit significant reductions in inflammation markers in animal models .

Data Tables

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole would depend on its specific biological or chemical context. Generally, isothiocyanates are known to interact with nucleophilic sites in biomolecules, leading to the formation of covalent adducts. This can result in the modulation of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole

The 4-methyl-benzyl isomer (CAS: 1004194-38-0) differs only in the methyl group’s position on the benzyl ring (para vs. ortho). This positional change alters steric and electronic properties:

- Electronic Effects : The para-methyl group may enhance electron-donating effects on the benzyl ring, influencing resonance stabilization of the pyrazole system .

- Biological Implications : While direct activity data for these isomers is unavailable, studies on similar diarylpyrazoles (e.g., 3p and 4c in ) demonstrate that substituent position significantly impacts antiproliferative potency. For example, ethoxyphenyl substituents at specific positions yield IC50 values as low as 0.05 nM .

Substituent Variation: 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole

This analog (CAS: 1001500-57-7) replaces the benzyl group with two methyl groups at the 1- and 5-positions of the pyrazole ring:

- Molecular Weight : Reduced molecular weight (153.2 g/mol vs. 229.3 g/mol for the target compound) due to the absence of the benzyl group .

- Solubility and Reactivity : The dimethyl substitution likely increases hydrophobicity, reducing aqueous solubility. However, the retained isothiocyanate group maintains electrophilic reactivity .

Comparative Data Table

Biological Activity

3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The isothiocyanate functional group is known for its reactivity, which can lead to various biological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

The molecular formula for 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole is , with a molecular weight of approximately 233.30 g/mol. The compound features a pyrazole ring with an isothiocyanate group, which contributes to its unique reactivity profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.30 g/mol |

| Functional Groups | Isothiocyanate, Pyrazole |

The biological activity of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole primarily stems from the interaction of the isothiocyanate group with nucleophilic sites in proteins and other biomolecules. This interaction can lead to covalent modifications that alter enzyme activities, disrupt protein-protein interactions, and modify cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds containing isothiocyanate groups exhibit antimicrobial activity. In vitro studies have demonstrated that 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has significant inhibitory effects against various bacterial strains. For example, it has shown promising results in inhibiting the growth of E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression. Notably, the compound demonstrated IC50 values in the low micromolar range against several cancer types, suggesting potent anticancer activity .

Study on Anti-inflammatory Effects

A study conducted by Abdellatif et al. focused on a series of pyrazole derivatives, including 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole, assessing their anti-inflammatory properties using COX-1 and COX-2 assays. The results indicated that this compound exhibited high selectivity for COX-2 inhibition with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

Toxicological Assessment

In vivo studies have evaluated the safety profile of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole. These assessments showed minimal gastrointestinal toxicity, which is crucial for its potential therapeutic applications. The ulcerogenic liability was significantly lower than that observed with traditional nonsteroidal anti-inflammatory drugs (NSAIDs), indicating a favorable safety margin .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Isothiocyanato-3,5-dimethyl-1-(2-methyl-benzyl)-1H-pyrazole | Isomeric Variation | Different methyl substitution affecting properties |

| Phenyl Isothiocyanate | Simple Isothiocyanate | Well-studied for its broad biological activity |

| Benzyl Isothiocyanate | Simple Isothiocyanate | Known for antimicrobial properties |

Q & A

What are the most efficient synthetic routes for preparing 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole?

Methodological Answer:

A robust approach involves multi-component reactions under neutral conditions. For example, arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide can react in a one-pot synthesis to yield highly functionalized pyrazole derivatives . Alternatively, refluxing acetic acid with hydrazine derivatives and ketones (e.g., (2E,4E)-1-(4-methylphenyl)-5-phenylpenta-2,4-dien-1-one) provides a pathway to pyrazole cores, which can be further functionalized with isothiocyanate groups . Optimization of solvent systems (e.g., DMF/POCl₃ for Vilsmeier-Haack reactions) and stoichiometric ratios is critical for yield improvement .

How can the structural and tautomeric properties of this compound be characterized?

Methodological Answer:

X-ray crystallography is indispensable for resolving tautomeric coexistence. For instance, dual tautomers (e.g., 3- and 5-fluorophenylpyrazoles) were identified in the same crystal lattice via triclinic system analysis (space group P1, a = 10.3961 Å, b = 10.8565 Å) . NMR spectroscopy (¹H/¹³C) and IR spectroscopy are used to confirm functional groups like isothiocyanate (-NCS) and benzyl substituents . Computational tools (e.g., PubChem’s Lexichem TK) can predict IUPAC names and validate experimental data .

What strategies are employed to analyze the impact of substituent positioning on biological activity?

Methodological Answer (Advanced):

Structure-Activity Relationship (SAR) studies systematically vary substituents on the pyrazole ring and benzyl group. For example, introducing electron-withdrawing (-CF₃) or electron-donating (-OCH₃) groups at the para-position of the benzyl ring alters interactions with biological targets like tubulin or kinases . Docking simulations and in vitro assays (e.g., antiproliferative activity against cancer cell lines) quantify activity changes. Notably, 3',4',5'-trimethoxyphenyl groups at C-3/C-4 positions enhance tubulin polymerization inhibition .

How do π-π interactions and crystal packing influence the compound’s solid-state behavior?

Methodological Answer (Advanced):

Crystallographic data reveal that π-π stacking between aromatic rings (e.g., centroid-centroid separation = 3.5857 Å) stabilizes inverted dimers in the lattice . Dihedral angles (e.g., 41.50° between pyrazole and phenyl rings) and Hirshfeld surface analysis map intermolecular interactions. Weak C–H···π bonds further stabilize the structure, as observed in 3-(4-methylphenyl)-1-phenylpyrazole derivatives .

What contradictions exist in reported synthetic yields, and how are they resolved?

Methodological Answer:

Discrepancies arise from reaction conditions (e.g., acidic vs. neutral media). For instance, acetic acid reflux yields 63% for pyrazole cores , while neutral four-component reactions achieve higher functionalization but lower yields (~50%) . Resolution involves Design of Experiments (DoE) to optimize temperature, catalyst loading (e.g., POCl₃ in Vilsmeier-Haack reactions), and purification methods (e.g., column chromatography vs. recrystallization) .

Which biological assays are most relevant for evaluating its pharmacological potential?

Methodological Answer (Advanced):

- Antiproliferative assays : Test against cancer cell lines (e.g., MDA-MB-231) using MTT or SRB protocols .

- Tubulin polymerization inhibition : Measure IC₅₀ values via fluorescence-based assays .

- Kinase inhibition (JAK2/BRD4) : Use enzymatic assays with purine-based derivatives as controls .

- In vivo models : Orthotopic murine tumors assess efficacy at low doses (e.g., 5 mg/kg vs. CA-4P at 30 mg/kg) .

How is positional isomerism addressed during synthesis and characterization?

Methodological Answer:

Regioselective synthesis controls substituent placement. For example, using sterically hindered reagents (e.g., tert-butylphosphine) directs functionalization to specific pyrazole positions . LC-MS and HPLC distinguish isomers, while NOESY NMR identifies spatial proximity of substituents (e.g., methylbenzyl groups) . Computational modeling (e.g., DFT) predicts stability differences between isomers .

What analytical techniques validate purity and stability under storage conditions?

Methodological Answer:

- HPLC-UV/ELSD : Quantify purity (>95%) and detect degradation products .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., melting point 471–474 K) .

- Karl Fischer Titration : Measure residual moisture in hygroscopic samples .

- Long-term stability studies : Store at –20°C under argon and monitor via periodic NMR .

How do solvent polarity and proticity affect reaction outcomes?

Methodological Answer (Advanced):

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of isothiocyanate groups, favoring substitution reactions . Protic solvents (e.g., acetic acid) facilitate cyclization via acid-catalyzed mechanisms but may protonate sensitive intermediates . Solvent screening (e.g., ethanol vs. acetone) optimizes recrystallization for high-purity crystals .

What computational tools predict the compound’s reactivity and interaction with biological targets?

Methodological Answer (Advanced):

- Molecular docking (AutoDock Vina) : Simulate binding to tubulin’s colchicine site or kinase domains .

- DFT calculations (Gaussian) : Optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites .

- Pharmacophore modeling (MOE) : Identify critical functional groups for anti-inflammatory or antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.